molecular formula C34H54O7 B12290678 Phorbol myristate

Phorbol myristate

Cat. No.: B12290678
M. Wt: 574.8 g/mol
InChI Key: CESGKXMBHGUQTB-VONOSFMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phorbol myristate can be synthesized through the esterification of phorbol with myristic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound involves the extraction of phorbol from Croton tiglium seeds, followed by its esterification with myristic acid and acetic acid. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Phorbol myristate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ROS, while substitution can result in derivatives with altered biological activity .

Mechanism of Action

Phorbol myristate exerts its effects primarily through the activation of PKC. Upon binding to PKC, it induces a conformational change that activates the enzyme, leading to the phosphorylation of various downstream targets. This activation triggers a cascade of signaling events, including the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . The molecular targets and pathways involved include the PKC-NF-κB pathway, which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phorbol myristate is unique due to its high potency and specificity in activating PKC. Its ability to induce a robust and sustained activation of PKC makes it a valuable tool in research, particularly in studies related to inflammation, cancer, and immune responses .

Properties

Molecular Formula

C34H54O7

Molecular Weight

574.8 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate

InChI

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-34-28(31(34,4)5)25-19-24(21-35)20-32(39)26(18-22(2)29(32)37)33(25,40)23(3)30(34)38/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1

InChI Key

CESGKXMBHGUQTB-VONOSFMSSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO

Origin of Product

United States

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